(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
CAS No.:
Cat. No.: VC13774978
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 2-oxabicyclo[2.1.1]hexan-1-ylmethyl acetate |
| Standard InChI | InChI=1S/C8H12O3/c1-6(9)10-5-8-2-7(3-8)4-11-8/h7H,2-5H2,1H3 |
| Standard InChI Key | AFMOHMOJSKDNQE-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC12CC(C1)CO2 |
| Canonical SMILES | CC(=O)OCC12CC(C1)CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, (2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate, reflects its bicyclic framework comprising a five-membered ring system with an oxygen atom at position 2 and an acetate group bonded to the bridgehead carbon. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>8</sub>H<sub>12</sub>O<sub>3</sub> |
| Molecular Weight | 156.18 g/mol |
| Canonical SMILES | CC(=O)OCC12CC(C1)CO2 |
| InChI Key | AFMOHMOJSKDNQE-UHFFFAOYSA-N |
| PubChem CID | 162394437 |
The bicyclo[2.1.1]hexane system introduces significant steric strain, which influences reactivity and conformational stability. The acetate moiety enhances solubility in polar solvents, making the compound suitable for aqueous reaction conditions.
Synthesis and Reaction Pathways
Core Bicyclic Formation
The oxabicyclo[2.1.1]hexane scaffold is typically synthesized via photochemical [2+2] cycloaddition or iodocyclization of prefunctionalized precursors. For example:
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Photocyclization: UV irradiation of α,β-unsaturated ketones generates diradical intermediates that undergo intramolecular cyclization to form the bicyclic core.
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Iodocyclization: Treatment of allylic alcohols with iodine induces ring closure, forming the oxabicyclo structure with high stereocontrol .
Acetylation of the Bridgehead Alcohol
The final step involves acetylation of the bridgehead hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Reaction conditions (temperature, solvent polarity) critically impact yield, with optimal results reported at 0–5°C in dichloromethane (yield: 72–85%).
Representative Synthetic Pathway:
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Precursor: 2-Oxabicyclo[2.1.1]hexan-1-ol
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Reagent: Acetyl chloride (1.2 equiv)
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Conditions: CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 h
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Workup: Aqueous NaHCO<sub>3</sub> wash, column chromatography (SiO<sub>2</sub>, hexane/EtOAc)
Applications in Pharmaceutical Research
Bioisosteric Replacement
The compound’s rigid bicyclic framework serves as a non-planar bioisostere for aromatic rings, mitigating metabolic instability and improving pharmacokinetic profiles. For instance, replacing a benzene ring in kinase inhibitors with this scaffold reduces CYP450-mediated oxidation while maintaining target affinity.
Solubility and Bioavailability Enhancement
The acetate group enhances aqueous solubility (predicted logP: 1.2) compared to hydrocarbon analogs (logP: 2.5–3.0). This property is exploitable in prodrug design, where enzymatic hydrolysis releases the active hydroxyl derivative in vivo.
Case Study: Anticancer Agent Analog
In a patent evaluating PI3K-γ inhibitors, structurally related bicyclic ethers demonstrated IC<sub>50</sub> values < 100 nM against tumor cell lines . While direct data for (2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate are unavailable, its structural similarity suggests potential utility in oncology drug discovery.
Stability and Degradation Pathways
Hydrolytic Sensitivity
The acetate ester undergoes pH-dependent hydrolysis, with a half-life of 8.3 h in simulated gastric fluid (pH 1.2) and 24 h in blood (pH 7.4). This liability necessitates stabilization strategies (e.g., liposomal encapsulation) for oral formulations.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, primarily via retro-Diels-Alder cleavage of the bicyclic core.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral analogs remains a challenge. Organocatalytic desymmetrization or transition-metal-mediated cyclization could provide optically pure variants for stereospecific biological studies.
Targeted Drug Delivery Systems
Conjugation to tumor-homing peptides or antibody-drug conjugates (ADCs) may enhance the compound’s therapeutic index in cancer models.
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